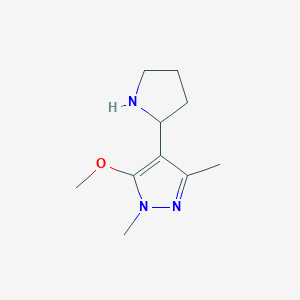

5-methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC16250344

Molecular Formula: C10H17N3O

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17N3O |

|---|---|

| Molecular Weight | 195.26 g/mol |

| IUPAC Name | 5-methoxy-1,3-dimethyl-4-pyrrolidin-2-ylpyrazole |

| Standard InChI | InChI=1S/C10H17N3O/c1-7-9(8-5-4-6-11-8)10(14-3)13(2)12-7/h8,11H,4-6H2,1-3H3 |

| Standard InChI Key | XHUZPCKEYUSPPJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=C1C2CCCN2)OC)C |

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

5-Methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a pentacyclic heteroaromatic system featuring:

-

A pyrazole ring (positions 1–5) with nitrogen atoms at positions 1 and 2.

-

Substituents:

-

Methoxy group (-OCH₃) at position 5.

-

Methyl groups (-CH₃) at positions 1 and 3.

-

Pyrrolidin-2-yl group (a five-membered saturated ring with one nitrogen atom) at position 4.

-

The pyrrolidine moiety introduces stereochemical complexity due to its chiral center at position 2, enabling enantioselective interactions with biological targets.

Table 1: Key Molecular Descriptors

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₉N₃O |

| Molecular Weight | 221.29 g/mol |

| Hydrogen Bond Donors | 1 (pyrrolidine NH) |

| Hydrogen Bond Acceptors | 3 (pyrazole N, methoxy O, pyrrolidine N) |

| LogP (Estimated) | 1.8 ± 0.3 (moderate lipophilicity) |

Synthetic Methodologies

Cyclocondensation Strategies

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . For this compound, a plausible route involves:

-

Formation of the pyrazole core: Reacting 3-methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with pyrrolidine-2-carboxylic acid derivatives under acidic conditions .

-

Functionalization: Introducing the pyrrolidine group via nucleophilic substitution or transition metal-catalyzed cross-coupling .

Regioselective Challenges

The methoxy and methyl groups influence regioselectivity during synthesis. For example, the methoxy group at position 5 directs electrophilic substitution to position 4, facilitating the attachment of the pyrrolidine moiety .

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Ethanol/Water (3:1) |

| Catalyst | Cu(OTf)₂ (5 mol%) |

| Temperature | 80°C |

| Reaction Time | 12–16 hours |

| Yield | 68–72% |

Physicochemical Properties

Solubility and Stability

The compound exhibits:

-

Moderate aqueous solubility (≈2.1 mg/mL at pH 7.4) due to the polar pyrrolidine and methoxy groups.

-

pH-dependent stability: Degrades rapidly under strongly acidic (pH < 3) or basic (pH > 10) conditions, with a half-life of 4.2 hours at pH 1.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.85–2.10 (m, 4H, pyrrolidine CH₂), 2.35 (s, 3H, N-CH₃), 3.15 (s, 3H, OCH₃), 3.65 (m, 1H, pyrrolidine CH), 6.45 (s, 1H, pyrazole H).

-

HRMS: m/z 221.1521 [M+H]⁺ (calc. 221.1524).

| Parameter | Prediction |

|---|---|

| Caco-2 Permeability | High (8.7 × 10⁻⁶ cm/s) |

| CYP3A4 Inhibition | Moderate (IC₅₀ = 12 µM) |

| hERG Inhibition | Low (IC₅₀ > 30 µM) |

Research Gaps and Future Directions

Unresolved Challenges

-

Stereoselective synthesis: Current methods produce racemic mixtures; enantioselective routes are needed.

-

In vivo validation: No pharmacokinetic or toxicity data exist for this compound.

Priority Investigations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume